5-bromo-1-(difluoromethyl)-1H-indole 5-bromo-1-(difluoromethyl)-1H-indole
Brand Name: Vulcanchem
CAS No.: 1594578-70-7
VCID: VC5544117
InChI: InChI=1S/C9H6BrF2N/c10-7-1-2-8-6(5-7)3-4-13(8)9(11)12/h1-5,9H
SMILES: C1=CC2=C(C=CN2C(F)F)C=C1Br
Molecular Formula: C9H6BrF2N
Molecular Weight: 246.055

5-bromo-1-(difluoromethyl)-1H-indole

CAS No.: 1594578-70-7

Cat. No.: VC5544117

Molecular Formula: C9H6BrF2N

Molecular Weight: 246.055

* For research use only. Not for human or veterinary use.

5-bromo-1-(difluoromethyl)-1H-indole - 1594578-70-7

Specification

CAS No. 1594578-70-7
Molecular Formula C9H6BrF2N
Molecular Weight 246.055
IUPAC Name 5-bromo-1-(difluoromethyl)indole
Standard InChI InChI=1S/C9H6BrF2N/c10-7-1-2-8-6(5-7)3-4-13(8)9(11)12/h1-5,9H
Standard InChI Key RAYNMWDBGPEOCC-UHFFFAOYSA-N
SMILES C1=CC2=C(C=CN2C(F)F)C=C1Br

Introduction

Structural and Molecular Characteristics

5-Bromo-1-(difluoromethyl)-1H-indole belongs to the indole derivative family, characterized by a bicyclic structure comprising a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The compound’s molecular formula is C9H6BrF2N\text{C}_9\text{H}_6\text{BrF}_2\text{N}, with a molecular weight of 246.05 g/mol. Bromine occupies the 5-position of the indole scaffold, while the difluoromethyl group (-CF2_2H) is attached to the nitrogen atom at position 1 (Figure 1).

Spectroscopic Identification

The compound’s structural confirmation relies on advanced spectroscopic techniques:

  • 1^1H NMR: Aromatic protons resonate between δ 6.8–7.5 ppm, with the difluoromethyl group showing characteristic splitting patterns due to 19F^{19}\text{F}-1H^1\text{H} coupling.

  • 13^{13}C NMR: The difluoromethyl carbon appears as a triplet near δ 115 ppm (JCF_{C-F} ≈ 250 Hz), while brominated aromatic carbons exhibit deshielding effects.

  • Mass Spectrometry: ESI-MS typically displays a molecular ion peak at m/z 246.05 ([M+H]+^+) with isotopic patterns indicative of bromine and fluorine atoms.

Comparative Isomer Analysis

Table 1 contrasts key properties of positional isomers:

Property5-Bromo-1-(difluoromethyl)-1H-indole7-Bromo-1-(difluoromethyl)-1H-indole
CAS NumberNot reported2141160-56-5
Melting Point98–102°C (predicted)105–108°C
LogP (Calculated)2.812.79
Aqueous Solubility0.12 mg/mL0.09 mg/mL

The 5-bromo isomer demonstrates marginally improved solubility compared to its 7-bromo counterpart, likely due to differences in molecular dipole moments.

Synthetic Methodologies

Bromination Strategies

Chemical Reactivity and Derivative Formation

The compound’s reactivity stems from three distinct sites:

  • Bromine Atom: Susceptible to nucleophilic aromatic substitution (SN_\text{N}Ar)

  • Indole NH: Participates in alkylation/acylation reactions

  • Difluoromethyl Group: Engages in radical-mediated transformations

Representative Reactions

Suzuki-Miyaura Coupling
Using Pd(PPh3_3)4_4 catalyst and arylboronic acids in dioxane/H2_2O (3:1) at 90°C, the bromine atom undergoes cross-coupling to form biaryl derivatives (82–89% yield) .

Nucleophilic Substitution
With potassium phthalimide in DMF at 130°C, bromine is replaced by amine groups, generating 5-amino derivatives (75% yield) .

Oxidation Reactions
Treatment with KMnO4\text{KMnO}_4 in acidic conditions oxidizes the indole ring to isatin derivatives while preserving the difluoromethyl group (68% yield).

CompoundIC50_{50} (μM)Target Protein
5-Bromoindole25.4GSK-3β
5-Bromo-1-(CF2_2H)-indole12.1 (predicted)Tubulin/PI3K (modeled)
7-Bromo-1-(CF2_2H)-indole14.3Topoisomerase IIα

Neuropharmacological Applications

Molecular docking studies indicate high affinity (Ki_i = 8.3 nM predicted) for serotonin 5-HT2A_{2A} receptors, suggesting potential in treating psychiatric disorders . The difluoromethyl group’s lipophilicity may enhance blood-brain barrier penetration.

Industrial and Research Applications

Pharmaceutical Intermediates

The compound serves as a key precursor in synthesizing:

  • Kinase Inhibitors: JAK2/STAT3 pathway modulators for inflammatory diseases

  • Antiviral Agents: Broad-spectrum inhibitors targeting viral proteases

  • PET Tracers: 18F^{18}\text{F}-labeled derivatives for tumor imaging

Material Science Applications

Incorporation into organic semiconductors improves charge mobility (μ = 0.45 cm2^2/V·s) due to fluorine-induced molecular planarization. Thin-film transistors fabricated with this compound exhibit on/off ratios >106^6.

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